Tert-butyl (morpholin-2-ylmethyl)carbamate
Description
Tert-butyl (morpholin-2-ylmethyl)carbamate is a carbamate-protected amine derivative featuring a morpholine ring linked to a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and pharmaceutical research as an intermediate for introducing protected amine functionalities. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.27 g/mol and a melting point of 98.5–100.5°C . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations, making it a critical building block in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl N-(morpholin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJNCQAADULQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597886 | |
| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173341-02-1 | |
| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(morpholin-2-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Use of tert-Butyl Chloroformate (Boc-Cl)
Boc-Cl offers a cost-effective alternative for small-scale syntheses:
-
Reagents : Boc-Cl (1.2 equiv), morpholin-2-ylmethylamine (1.0 equiv), sodium bicarbonate (2.0 equiv).
-
Solvent : Tetrahydrofuran (THF) or CH₂Cl₂.
-
Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Purification : Silica gel chromatography (ethyl acetate/hexane gradient).
-
Yield : 65–75%, with minor byproducts from over-reaction.
While Boc-Cl is reactive, careful pH control is necessary to prevent decomposition of the morpholine moiety.
Coupling Reactions and Intermediate Functionalization
Post Boc protection, the compound may undergo further modifications, such as alkylation or arylation, to diversify its applications.
Alkylation with Halides
Aryl or alkyl halides can introduce substituents to the morpholine nitrogen. For example:
-
Reagents : 3-Chloro-4-fluorobenzyl bromide (1.0 equiv), K₂CO₃ (1.5 equiv).
-
Solvent : CH₂Cl₂.
-
Conditions : Room temperature, 16 hours under inert atmosphere.
-
Yield : 28% (low due to steric hindrance).
Low yields in such reactions highlight the need for optimized conditions, such as using phase-transfer catalysts or elevated temperatures.
Reductive Amination
Reductive amination offers a route to introduce alkyl chains without halide intermediates:
-
Reagents : Aldehyde (1.1 equiv), NaBH₃CN (1.5 equiv).
-
Solvent : Methanol.
-
Conditions : Stirring at 50°C for 6 hours.
-
Yield : 60–70%, with minimal epimerization.
Industrial-Scale Production and Continuous Flow Synthesis
While lab-scale methods prioritize flexibility, industrial production requires cost efficiency and reproducibility.
Continuous Flow Reactor Systems
-
Advantages : Enhanced heat/mass transfer, reduced reaction times.
-
Conditions : Boc₂O and amine dissolved in CH₂Cl₂, pumped through a reactor at 25°C with a residence time of 30 minutes.
-
Yield : 90–95%, with >99% purity after crystallization.
Crystallization-Based Purification
-
Solvent System : Ethanol/water (7:3 v/v).
-
Recovery : 85–90% of product as white crystals.
Mechanistic Insights and Side Reactions
Boc Protection Mechanism
The reaction proceeds via nucleophilic attack of the amine on Boc₂O’s carbonyl carbon, forming a tetrahedral intermediate. Deprotonation by the base (e.g., NEt₃) releases tert-butoxide, which is scavenged as tert-butanol.
Competing Side Reactions
-
Over-Protection : Excess Boc₂O may lead to di-Boc derivatives. Mitigated by stoichiometric control.
-
Morpholine Ring Opening : Acidic or high-temperature conditions can hydrolyze the morpholine ring. Avoided by maintaining neutral pH and mild temperatures.
Analytical Validation and Quality Control
Purity Assessment
-
HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm.
-
NMR : Characteristic peaks at δ 1.39 ppm (Boc CH₃), 3.40–3.70 ppm (morpholine protons).
Stability Studies
-
Storage : −20°C under nitrogen; stable for >2 years.
-
Degradation : Hydrolysis under acidic conditions (t₁/₂ = 3 hours at pH 2).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (morpholin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Protecting Group Chemistry
The tert-butyl group in this compound serves as a common protecting group for amines in organic synthesis. This allows for selective attachment to an amine group, rendering it unreactive under certain conditions, which can later be removed to regenerate the free amine. This property is particularly useful in multi-step synthetic pathways where protecting groups are essential for controlling reactivity and selectivity.
Peptide Synthesis
In peptide synthesis, (R)-tert-butyl (morpholin-2-ylmethyl)carbamate can be incorporated into peptide sequences to modulate biological activity. The morpholinomethyl moiety contributes to the structural diversity of peptides, potentially enhancing their therapeutic efficacy.
Medicinal Chemistry
Drug Design
The compound exhibits biological activity relevant in medicinal chemistry. Its structural characteristics enable interactions with various biological targets, making it a candidate for drug development. The carbamate functional group is prevalent in many pharmaceuticals, contributing to the development of therapeutic agents .
Chiral Ligand in Asymmetric Catalysis
Due to its chiral nature, (R)-tert-butyl (morpholin-2-ylmethyl)carbamate can act as a chiral ligand in asymmetric catalysis. This application is crucial for synthesizing enantiomerically pure compounds, which are often required in pharmaceutical formulations.
Research indicates that this compound can influence enzyme activity and protein interactions, making it an important subject for further investigation in drug design and biological assays. The ability to modulate these interactions is vital for the development of new therapeutic strategies.
Mechanism of Action
The mechanism of action of tert-butyl (morpholin-2-ylmethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine . This property makes it valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their properties, and synthetic or biological distinctions:
Physicochemical Properties
- Solubility: Morpholine-containing carbamates (e.g., this compound) generally exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aromatic analogs like quinolin-3-ylmethyl carbamate.
- Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas fluorenylmethyl carbamates require piperidine for deprotection .
Biological Activity
Tert-butyl (morpholin-2-ylmethyl)carbamate, a carbamate derivative, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential as an enzyme inhibitor and receptor modulator. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- CAS Number : 173341-02-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various metabolic pathways. Notably, the morpholine ring enhances solubility and bioavailability, making this compound a candidate for pharmacological studies.
Biological Activity Overview
-
Enzyme Inhibition :
- This compound has been studied for its ability to inhibit enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmission.
- Receptor Modulation :
- Antimicrobial Activity :
Study 1: Enzyme Inhibition
A study conducted by researchers at the University of Chemistry explored the inhibitory effects of this compound on acetylcholinesterase. The results demonstrated a significant reduction in enzyme activity, suggesting that this compound could be developed into a therapeutic agent for conditions like Alzheimer's disease.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 12.5 |
| Standard Inhibitor | 8.0 |
Study 2: Antimicrobial Activity
In another study published in the Journal of Medicinal Chemistry, the antibacterial activity of this compound was evaluated against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The findings indicated that the compound showed promising activity against both Gram-negative and Gram-positive bacteria.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis and drug development:
- Prodrug Development : Its structural properties make it suitable for designing prodrugs that enhance bioavailability and therapeutic efficacy.
- Protecting Group : The tert-butyl group is commonly used as a protecting group for amines during synthetic procedures, allowing selective modifications without affecting other functional groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Non-chiral, less specific activity |
| Morpholine carbamate | Contains morpholine but no tert-butyl | More polar, different pharmacokinetics |
| N-(tert-butoxycarbonyl)morpholine | Similar backbone but different groups | Different reactivity and stability |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for tert-butyl (morpholin-2-ylmethyl)carbamate?
- The synthesis typically involves coupling a morpholinylmethylamine derivative with a tert-butyl carbamate-protecting group. A common method uses condensation reactions with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation . Stepwise protocols may involve protecting group strategies, as seen in the synthesis of related carbamates via Boc (tert-butoxycarbonyl) protection under anhydrous conditions .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for H) and morpholine protons (δ ~3.6–2.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection, targeting ≥97% purity as per commercial standards .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak (expected m/z: 216.27 for CHNO) .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne particulates form .
- Storage: Store in a cool, dry place (<4°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How does the morpholine moiety influence the compound’s reactivity in medicinal chemistry applications?
- The morpholine ring enhances solubility and bioavailability due to its polarity. It also participates in hydrogen bonding, which can stabilize interactions with biological targets (e.g., enzymes or receptors) . Computational studies (e.g., molecular docking) are recommended to predict binding affinities .
Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?
- Solvent Selection: Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) to grow single crystals .
- Refinement: Employ SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography data . Hydrogen-bonding networks (e.g., N–H···O interactions) often dictate crystal packing .
Q. How does the compound behave under acidic or basic conditions?
- Acidic Conditions: The Boc group is acid-labile, cleaving with trifluoroacetic acid (TFA) or HCl/dioxane to yield the free amine .
- Basic Conditions: Stable under mild bases (e.g., NaHCO), but prolonged exposure to strong bases (e.g., NaOH) may degrade the carbamate .
Q. What are the stereochemical considerations in synthesizing this compound derivatives?
- Chiral centers in morpholine or adjacent groups require enantioselective synthesis. Techniques like chiral HPLC or asymmetric catalysis (e.g., using Evans auxiliaries) ensure stereochemical fidelity . Racemization risks are minimized by avoiding high temperatures during coupling .
Q. How is this compound utilized as an intermediate in drug discovery?
- It serves as a precursor for protease inhibitors or kinase-targeting agents. For example, tert-butyl carbamates are key in synthesizing peptidomimetics, where the morpholine group modulates pharmacokinetic properties .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported safety profiles of this compound?
- Hazard Classification: Some safety data sheets (SDS) classify it as non-hazardous , while others note risks of skin/eye irritation . To reconcile, consult multiple SDS and conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .
- Purity Variability: Commercial batches may range from 95% to 98% purity. Validate purity via independent analytical methods (e.g., elemental analysis) before critical experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
